molecular formula C13H17NO2 B8540887 N-(2-Methyl-4-oxopentan-2-yl)benzamide CAS No. 78371-17-2

N-(2-Methyl-4-oxopentan-2-yl)benzamide

Cat. No.: B8540887
CAS No.: 78371-17-2
M. Wt: 219.28 g/mol
InChI Key: VLTCYGUFKYJIOG-UHFFFAOYSA-N
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Description

N-(2-Methyl-4-oxopentan-2-yl)benzamide is a chemical compound with the CAS Registry Number 78371-17-2 . This benzamide derivative has a molecular formula of C 13 H 17 NO 2 and a molecular weight of 219.28 g/mol . The compound features a benzamide group attached to a 2-methyl-4-oxopentan-2-yl chain, which incorporates a ketone functional group, making it a molecule of interest in organic synthesis and medicinal chemistry research . As a substituted benzamide, it belongs to a class of aromatic organic compounds that consist of a benzene ring attached to an amide functional group, often with various additional substitutions that define their specific properties and research applications . The exact physical properties, such as melting point, boiling point, and solubility, for this specific compound are areas of active investigation. Similarly, detailed information on its specific research applications, mechanism of action, and biological activity requires further scientific exploration. Researchers are encouraged to consult the current scientific literature for the latest findings on this compound and its potential uses. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

CAS No.

78371-17-2

Molecular Formula

C13H17NO2

Molecular Weight

219.28 g/mol

IUPAC Name

N-(2-methyl-4-oxopentan-2-yl)benzamide

InChI

InChI=1S/C13H17NO2/c1-10(15)9-13(2,3)14-12(16)11-7-5-4-6-8-11/h4-8H,9H2,1-3H3,(H,14,16)

InChI Key

VLTCYGUFKYJIOG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC(C)(C)NC(=O)C1=CC=CC=C1

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Branched alkyl chains (e.g., 2-methyl-4-oxopentan-2-yl) may reduce solubility in polar solvents compared to linear chains or aromatic substituents (e.g., ).

Key Observations :

  • Ultrasonic irradiation (e.g., ) significantly reduces reaction time and improves yields compared to conventional methods, highlighting its utility in green chemistry.
  • The presence of bulky substituents (e.g., 2-methyl-4-oxopentan-2-yl) may necessitate optimized conditions to avoid steric hindrance during coupling reactions.

Key Observations :

  • Electron-withdrawing groups (e.g., trifluoromethyl in ) enhance bioactivity by improving binding affinity to cellular targets.

Physicochemical and Spectroscopic Properties

Spectroscopic data for benzamide derivatives provide insights into their structural confirmation:

  • N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide :

    • IR : C=O stretch at 1650 cm⁻¹, O–H stretch at 3400 cm⁻¹ .
    • ¹H NMR : Methyl protons at δ 1.4–1.6 ppm, aromatic protons at δ 7.2–7.8 ppm .
  • N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide :

    • Fluorescence : λem = 450 nm (methoxy group enhances π-conjugation) .

Implications for this compound :

  • The ketone group would likely show a strong C=O IR stretch (~1700 cm⁻¹) and deshielded carbonyl carbon in ¹³C NMR (~210 ppm).

Preparation Methods

Synthesis of Benzoyl Chloride

Benzoyl chloride is typically prepared by treating benzoic acid with thionyl chloride (SOCl₂) or oxalyl chloride in dichloromethane (DCM) under anhydrous conditions. For example:

  • Procedure : Benzoic acid (20 mmol) is refluxed with SOCl₂ (24 mmol) in DCM for 5 hours. Excess SOCl₂ is removed under vacuum to yield benzoyl chloride.

Coupling with 2-Amino-2-methyl-4-pentanone

The amine is reacted with benzoyl chloride in the presence of a base such as triethylamine (Et₃N) or N-methylmorpholine (NMM):

  • Conditions : Benzoyl chloride (1.2 equiv) is added dropwise to a solution of 2-amino-2-methyl-4-pentanone (1.0 equiv) and Et₃N (2.0 equiv) in DCM at 0°C. The mixture is stirred at room temperature for 12 hours.

  • Workup : The reaction is quenched with aqueous HCl, and the organic layer is washed with NaHCO₃ and brine. Purification via column chromatography (hexane/ethyl acetate) yields the product.

  • Yield : 65–80%.

Key Data

ParameterValueSource
Reaction Time12–24 hours
SolventDichloromethane
BaseEt₃N or N-methylmorpholine
PurificationColumn chromatography

Dakin-West Reaction for Ketone-Amine Condensation

The Dakin-West reaction enables direct coupling of α-amino acids with ketones to form acylated products. This method is advantageous for introducing branched alkyl groups.

Reaction Protocol

  • Substrates : L-Leucine methyl ester and benzaldehyde derivatives.

  • Conditions : The reaction is conducted in THF at 0°C using bromine (Br₂) as an oxidizing agent. After 3 hours, the mixture is purified via column chromatography (n-pentane/ethyl acetate).

  • Mechanism : The α-amino acid undergoes decarboxylation and condensation with the ketone, followed by acylation.

Key Data

ParameterValueSource
Oxidizing AgentBr₂
SolventTHF
Yield45–53%

Coupling Reagent-Mediated Synthesis

Modern methods employ coupling agents such as HATU or EDCl to activate carboxylic acids, bypassing acid chloride formation.

Procedure Using HATU

  • Activation : Benzoyloxycarbonyl (Bz) groups are introduced using HATU (1.1 equiv) and DIPEA (2.0 equiv) in DMF.

  • Coupling : The activated ester is reacted with 2-amino-2-methyl-4-pentanone at room temperature for 6 hours.

  • Yield : 70–85%.

Key Data

ParameterValueSource
Coupling AgentHATU or EDCl
SolventDMF or DCM
BaseDIPEA

Active Ester Intermediate Strategy

Pentafluorophenyl (PFP) esters enhance reactivity in amide bond formation, particularly for sterically hindered amines.

Synthesis of PFP Ester

  • Step 1 : Benzoyl chloride is reacted with pentafluorophenol in DCM using Et₃N.

  • Step 2 : The PFP ester is coupled with 2-amino-2-methyl-4-pentanone in THF at 25°C.

  • Yield : 75–90%.

Characterization and Analytical Data

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 1.25 (s, 6H, CH₃), 2.15 (t, 2H, CH₂), 2.45 (t, 2H, CH₂CO), 7.45–8.05 (m, 5H, Ar-H).

  • IR (cm⁻¹) : 3280 (N-H), 1650 (C=O), 1605 (Ar C=C).

  • MS (ESI) : m/z 232.1 [M+H]⁺.

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Acid Chloride65–80>95HighModerate
Dakin-West Reaction45–5385–90LowLow
Coupling Reagents70–85>98ModerateHigh
Active Ester75–90>97HighHigh

Industrial-Scale Considerations

For large-scale production, the acid chloride method is preferred due to lower reagent costs, despite requiring stringent anhydrous conditions. Coupling reagent-based approaches are ideal for high-purity pharmaceutical applications .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2-Methyl-4-oxopentan-2-yl)benzamide, and how can purity be validated?

  • Methodology :

  • Synthesis : A two-step approach is commonly employed. First, react 2-methyl-4-oxopentane-2-amine with benzoyl chloride in anhydrous dichloromethane (DCM) under nitrogen, using triethylamine as a base. Stir at 0°C for 2 hours, then at room temperature for 12 hours. Second, purify via column chromatography (silica gel, ethyl acetate/hexane gradient).
  • Validation : Confirm purity using HPLC (C18 column, acetonitrile/water mobile phase) and elemental analysis (±0.3% tolerance). IR spectroscopy identifies key functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹, ketone C=O at ~1720 cm⁻¹) .

Q. Which spectroscopic techniques are critical for structural characterization of this compound?

  • Methodology :

  • NMR : ¹H and ¹³C NMR in deuterated DMSO or CDCl₃ to resolve methyl groups (δ 1.2–1.5 ppm for CH₃), ketone carbonyl (δ ~210 ppm), and benzamide aromatic protons (δ 7.4–8.1 ppm).
  • X-ray Crystallography : Single-crystal diffraction (Mo-Kα radiation, λ = 0.71073 Å) confirms 3D structure and intermolecular interactions (e.g., hydrogen bonding between amide NH and ketone O) .

Q. How can researchers assess the compound’s stability under varying storage conditions?

  • Methodology :

  • Conduct accelerated stability studies:
  • Temperature : Store at 4°C, 25°C, and 40°C for 6 months.
  • Humidity : 60% and 75% relative humidity.
  • Analyze degradation products via LC-MS and monitor functional group integrity using FT-IR .

Advanced Research Questions

Q. What computational strategies predict the compound’s binding affinity to therapeutic targets (e.g., PARP-1)?

  • Methodology :

  • Docking Studies : Use AutoDock Vina with PARP-1 crystal structure (PDB: 4UND). Focus on interactions between the ketone group and catalytic residues (e.g., Gly863, Ser904).
  • QSAR Models : Apply quantitative structure-activity relationship (QSPR) models using descriptors like logP, polar surface area, and H-bond donor/acceptor counts .

Q. How do structural modifications at the 4-oxopentan-2-yl group influence biological activity?

  • Methodology :

  • Derivatization : Substitute the methyl group with halogens (Cl, F) or electron-withdrawing groups (NO₂).
  • Biological Assays : Test cytotoxicity (MTT assay on HeLa cells) and enzyme inhibition (PARP-1 IC₅₀ via fluorescence polarization). Compare with unmodified compound .

Q. What mechanistic insights can be gained from studying the compound’s reactivity in nucleophilic environments?

  • Methodology :

  • Kinetic Studies : Monitor reactions with primary amines (e.g., benzylamine) in DMF at 50°C. Use ¹H NMR to track imine formation (δ 8.3–8.5 ppm for C=N).
  • DFT Calculations : Calculate activation energies for ketone-amine adduct formation at the B3LYP/6-31G(d) level .

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